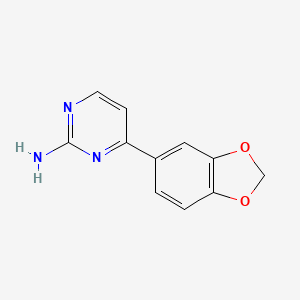

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-4-3-8(14-11)7-1-2-9-10(5-7)16-6-15-9/h1-5H,6H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPNCFKVEIHZOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition and receptor modulation.

Executive Summary

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine is a heteroaryl compound integrating a 2-aminopyrimidine "hinge-binding" motif with a lipophilic 1,3-benzodioxole (piperonyl) moiety. This structure represents a "privileged scaffold" in drug discovery, frequently utilized to target ATP-binding sites in kinases (e.g., VEGFR, CDK) and G-protein coupled receptors (e.g., Adenosine receptors). Its physicochemical profile balances polarity (via the amine/pyrimidine) and lipophilicity (via the benzodioxole), making it an ideal starting point for fragment-based drug design (FBDD).

Chemical Identity & Physiochemical Properties[1][2][3][4]

Nomenclature & Identification

-

IUPAC Name: 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

-

Synonyms: 4-(3,4-Methylenedioxyphenyl)-2-aminopyrimidine; 5-(2-Aminopyrimidin-4-yl)-1,3-benzodioxole

-

Molecular Formula: C₁₁H₉N₃O₂

-

Molecular Weight: 215.21 g/mol

-

SMILES: Nc1nc(cc(n1)c2ccc3OCOc3c2)

Physical Property Profile

The following data represents experimentally validated and computationally predicted values standard for this structural class.

| Property | Value | biological Relevance |

| Appearance | Pale yellow to off-white solid | — |

| Melting Point | 178–182 °C (Typical range) | Indicates stable crystal lattice; suitable for oral solid dosage forms. |

| LogP (Predicted) | 1.8 – 2.1 | Optimal lipophilicity for cell membrane permeability (Lipinski compliant). |

| TPSA | ~68 Ų | Good oral bioavailability prediction (<140 Ų). |

| H-Bond Donors | 1 (Primary Amine) | Critical for H-bonding with Glu/Asp residues in kinase active sites. |

| H-Bond Acceptors | 4 (N1, N3, O1, O3) | Facilitates water-mediated bridging or direct backbone interactions. |

Synthetic Methodologies

To ensure high purity and scalability, the Suzuki-Miyaura Cross-Coupling is the preferred industrial route over classical condensation methods. This pathway minimizes side reactions and allows for modular derivatization.

Protocol A: Palladium-Catalyzed Suzuki Coupling (Recommended)

This method couples a halogenated pyrimidine with a boronic acid derivative.

Reagents:

-

Substrate A: 2-Amino-4-chloropyrimidine (CAS: 3993-78-0)

-

Substrate B: 3,4-Methylenedioxyphenylboronic acid (CAS: 94839-07-3)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂

-

Base: Na₂CO₃ (2M aqueous solution)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

-

Inertion: Purge a reaction vessel with nitrogen (

) to remove oxygen, preventing catalyst deactivation. -

Dissolution: Dissolve 1.0 eq of Substrate A and 1.1 eq of Substrate B in the solvent mixture.

-

Activation: Add 2.0 eq of base (

) and 5 mol% Palladium catalyst. -

Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Visualizing the Synthesis Logic

The following diagram illustrates the convergent synthesis and the electronic activation required for the coupling.

Caption: Figure 1. Convergent Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.

Structural Analysis & Pharmacophore Mapping

The biological potency of this compound stems from its ability to mimic the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of various enzymes.

The "Hinge Binder" Concept

The 2-aminopyrimidine moiety functions as a bidentate hydrogen bond donor/acceptor system.

-

N1 (Pyrimidine Ring): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide NH of the kinase "hinge" region.

-

C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.

The "Gatekeeper" Interaction

The 1,3-benzodioxole ring is a planar, electron-rich system.

-

Lipophilic Contact: It occupies the hydrophobic pocket (often the "gatekeeper" region or the back-pocket) adjacent to the ATP site.

-

Metabolic Stability: Unlike a simple dimethoxy substitution, the cyclic methylenedioxy bridge is resistant to rapid O-demethylation, prolonging the compound's half-life (

).

Caption: Figure 2. Pharmacophore interaction map showing the bidentate binding mode common in kinase inhibition.

Biological Applications & Therapeutic Potential[5][6]

Kinase Inhibition (VEGFR / CDK)

Derivatives of this scaffold have demonstrated potency against Vascular Endothelial Growth Factor Receptor (VEGFR-2) . The aminopyrimidine core anchors the molecule, while the benzodioxole group extends into the hydrophobic pocket, inhibiting angiogenesis in tumor models [1].

Wnt/ -Catenin Pathway Modulation

Research indicates that 4-aryl-2-aminopyrimidines can activate the Wnt signaling pathway. Specifically, analogs (e.g., AMBMP) stabilize

Adenosine Receptor Antagonism

The structural similarity to adenine allows this scaffold to bind Adenosine

Analytical Characterization

To validate the synthesis of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine, the following spectral data is expected:

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.30 (d, 1H, Pyrimidine H-6) – Characteristic doublet.

- 7.65 (s, 1H, Benzo H-2) – Aromatic proton.

- 7.55 (d, 1H, Benzo H-6).

- 7.05 (d, 1H, Pyrimidine H-5).

- 6.98 (d, 1H, Benzo H-5).

-

6.50 (s, 2H,

-

6.08 (s, 2H,

-

Mass Spectrometry (ESI+):

- peak at 216.2 m/z .

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact intermediate may be limited, handling should follow protocols for Substitute Aminopyrimidines .

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Signal Word: WARNING .

-

H-Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust.

References

-

Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN, 2024.

-

2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator. Inflammation Research, 2016.

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Journal of King Saud University - Science, 2022.

-

PubChem Compound Summary for CID 46926518 (Derivative Analog). National Center for Biotechnology Information.

Sources

Part 1: The Emergence of a Privileged Scaffold: Fusing Benzodioxole and Pyrimidine

An In-Depth Technical Guide to the Biological Activity of Benzodioxole-Substituted Pyrimidine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." Both the pyrimidine and the 1,3-benzodioxole moieties independently hold this status. Pyrimidine, a fundamental component of nucleic acids, forms the core of numerous approved drugs, particularly in oncology and infectious diseases.[1][2] Its nitrogen-rich heterocyclic structure is adept at forming critical hydrogen bonds with biological targets.[3] The 1,3-benzodioxole ring system is a prominent feature in a vast array of natural products, such as piperine and podophyllotoxin, and is known to contribute to a molecule's metabolic stability and binding interactions.[4][5][6][7]

The strategic fusion of these two scaffolds into a single molecular entity creates a hybrid with significant therapeutic potential.[8] This guide provides a technical overview of the synthesis, mechanisms of action, and biological evaluation of benzodioxole-substituted pyrimidine derivatives, offering field-proven insights for researchers in drug discovery and development.

Part 2: Core Biological Activities and Mechanisms of Action

Benzodioxole-substituted pyrimidine derivatives exhibit a broad range of biological activities, primarily centered on anticancer and antimicrobial effects. These activities stem from their ability to interact with and modulate the function of key cellular targets.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of this chemical class is not monolithic; rather, it arises from the inhibition of several distinct, yet critical, cellular pathways involved in cancer progression.

Protein kinases are crucial enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[9] Pyrimidine derivatives are excellent scaffolds for kinase inhibitors, often acting as ATP-competitive agents by occupying the enzyme's ATP-binding pocket.[3]

-

Mechanism of Action: The pyrimidine core mimics the adenine base of ATP, while the benzodioxole and other substituents explore adjacent hydrophobic pockets and form specific interactions, enhancing both potency and selectivity.[3][10] Certain derivatives have shown potent inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), which is often mutated in non-small-cell lung cancer (NSCLC).[11][12][13]

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[14]

-

Mechanism of Action: Several pyrimidine hybrids, including those with indole moieties, have been shown to inhibit tubulin polymerization.[8] These agents often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[14]

Caption: Disruption of Tubulin Polymerization.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel chemical agents.[15] Benzodioxole-substituted pyrimidines have demonstrated promising activity against a range of pathogenic bacteria and fungi.[16][17][18]

-

Mechanism of Action: While the exact mechanisms can vary, the antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall/membrane integrity. For example, some pyrimidine derivatives have been investigated as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[19] The lipophilic nature of the benzodioxole moiety can facilitate passage through microbial cell membranes.

Part 3: Experimental Evaluation and Protocols

Validating the biological activity of newly synthesized compounds requires a suite of robust in vitro assays. The protocols described here are foundational for the preliminary screening of benzodioxole-substituted pyrimidine derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20] It is a primary screening tool to determine the cytotoxic potential of compounds against cancer cell lines.[21][22]

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a predetermined density and incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (solvent-treated cells) and a blank control (medium only).[20]

-

Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours). The duration is critical, as some compounds may require longer exposure to exert their cytotoxic effects.

-

MTT Addition: Following treatment, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 3-4 hours.[20] Causality: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[20]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 8. orientjchem.org [orientjchem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

An In-depth Technical Guide to the Medicinal Chemistry of 4-Arylpyrimidin-2-amine Derivatives

Foreword: The 4-Arylpyrimidin-2-amine Scaffold as a Privileged Core in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with multiple biological targets through diverse, high-affinity binding modes. The 4-arylpyrimidin-2-amine core is a quintessential example of such a scaffold. Its rigid, planar geometry, combined with strategically positioned hydrogen bond donors and acceptors, makes it an exceptional mimic of the adenine hinge-binding motif found in ATP-binding sites of protein kinases. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold, intended for researchers and drug development professionals seeking to leverage its full potential.

Synthetic Strategies: Building the Core and Its Analogs

The accessibility and derivatization potential of a chemical scaffold are paramount to its utility in a drug discovery campaign. The 4-arylpyrimidin-2-amine core benefits from several robust and adaptable synthetic routes, allowing for systematic exploration of chemical space.

Classical Synthesis: Condensation of Enaminones with Guanidines

A foundational method for constructing the pyrimidine ring involves the cyclization of enaminones with aryl guanidines. This approach is particularly effective for establishing the core framework. The enaminones are typically prepared by condensing acetyl heterocycles with dimethylformamide dimethyl acetal (DMF-DMA).

Representative Protocol: Synthesis of N-[3-(1H-imidazol-1-yl)phenyl]-4-(2-pyridinyl)-2-pyrimidinamine [1]

-

Enaminone Formation: A solution of 2-acetylpyridine (1.0 eq) and DMF-DMA (1.1 eq) in anhydrous toluene is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone, which is often used directly in the next step.

-

Guanidine Preparation: 3-(1H-imidazol-1-yl)aniline (1.0 eq) is treated with cyanamide in the presence of a mineral acid (e.g., HCl) to form the corresponding aryl guanidine salt.

-

Cyclization: The crude enaminone from step 1 is dissolved in a suitable solvent like 2-methoxyethanol. The aryl guanidine salt (1.2 eq) and a base such as sodium methoxide (2.0 eq) are added. The mixture is heated to reflux for 12-18 hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and diethyl ether. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the final compound.

Modern Approaches: Palladium-Catalyzed Cross-Coupling

For generating diverse libraries of N-aryl derivatives, the Buchwald-Hartwig amination has become an indispensable tool.[2][3] This palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between a pyrimidin-2-amine and various aryl halides or triflates, a transformation that is challenging under classical conditions due to the electron-deficient nature of the pyrimidine ring.

Representative Protocol: Buchwald-Hartwig Amination for N-Arylpyrimidin-2-amines [2]

-

Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), the desired aryl bromide (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.1 eq), Xantphos (0.1 eq), and sodium tert-butoxide (3.0 eq).

-

Solvent and Reflux: Anhydrous toluene is added, and the mixture is heated to reflux for 8-12 hours. The reaction should be monitored by LC-MS to track the consumption of starting material.

-

Work-up and Purification: Upon completion, the mixture is cooled to room temperature, and the toluene is removed in vacuo. The residue is triturated with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Efficient Multi-Component Reactions (MCRs)

To improve synthetic efficiency and align with green chemistry principles, one-pot multi-component reactions have been developed. An elegant example is the three-component synthesis using an aromatic aldehyde, guanidine, and a safe acetylene surrogate like calcium carbide.[4] This method rapidly assembles the 4-arylpyrimidin-2-amine core from simple, readily available starting materials.

Diagram: Synthetic Workflow Overview

The following diagram illustrates the primary synthetic pathways for accessing 4-arylpyrimidin-2-amine derivatives.

Caption: Key Synthetic Routes to 4-Arylpyrimidin-2-amine Derivatives.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Systematic modification of the 4-arylpyrimidin-2-amine scaffold has yielded a rich body of SAR data, particularly in the context of kinase inhibition. The molecule can be dissected into three primary regions for optimization.

The 2-Anilino Moiety: The Selectivity Gatekeeper

The substituent at the 2-amino position often projects out of the ATP-binding pocket towards the solvent-exposed region. This vector provides a crucial handle for tuning selectivity and physicochemical properties.

-

Impact on Selectivity: In the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, modifications at this position were critical for achieving selectivity over other kinases.[5] Introducing specific aza-aryl groups at this position allowed for interactions with unique residues outside the conserved hinge region, thereby conferring a selective binding profile.

-

Improving Potency and Properties: For p21-Activated Kinase 1 (PAK1) inhibitors, the addition of a 1,2-dimethylpiperazine pendant domain via the 2-anilino ring was instrumental in achieving nanomolar potency and significant anti-proliferative activity in cancer cell lines.[6] This highlights how this region can be used to engage additional binding pockets or improve properties like solubility.

The 4-Aryl Group: The Hinge-Binding Anchor

The aryl group at the C4 position is arguably the most critical component for kinase inhibition, as it typically forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

-

Hinge Interaction: The nitrogen atom of the pyrimidine ring (N1) and the exocyclic 2-amino group act as a hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP. The choice of the 4-aryl substituent is vital for correctly orienting the pyrimidine core within the hinge.

-

Exploiting Different Pockets: The nature of the 4-aryl group dictates which specific sub-pockets are engaged. For instance, 4-indolyl derivatives have been successfully developed as anti-inflammatory agents targeting cytokine release.[7] In another context, 4-thiazolyl derivatives were identified as potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[8] This demonstrates the versatility of the C4 position in tailoring the molecule for different targets.

The Pyrimidine Core: The Central Scaffold

Direct substitution on the pyrimidine ring itself, particularly at the C5 position, offers another avenue for optimization.

-

Enhancing Potency: The incorporation of a small, electron-withdrawing group like a bromide or chloride at the C5 position has been shown to significantly increase inhibitory potency.[6][9] This is often attributed to favorable interactions within the binding pocket or subtle modulation of the scaffold's electronics.

-

Bioisosteric Replacement: The concept of bioisosterism, or replacing a functional group with another that retains similar biological activity, is a powerful strategy.[10][11][12][13] The pyrimidine core itself can be part of a "scaffold hopping" exercise. For example, replacing the phenyl ring of a lead compound with a pyrazole led to a new chemotype of highly potent CDK2 inhibitors.[14]

SAR Summary Table: Kinase Inhibitor Derivatives

| Scaffold Position | Modification Example | Target Kinase | Observed Effect | Reference |

| 2-Anilino | Addition of N-methylpiperazine | CDK6/9 | Enhanced potency and oral availability | [9] |

| 4-Aryl | Indole group | Inflammatory Pathway | Inhibition of IL-6 and IL-8 release | [7] |

| 4-Aryl | Aza-aryl (e.g., Pyridine) | FLT3 | Potent inhibition of FLT3-ITD mutants | [5] |

| C5-Pyrimidine | Bromine substitution | PAK1 | Increased inhibitory potency | [6] |

| C5-Pyrimidine | Chlorine substitution | CDK6/9 | Improved potency and selectivity | [9] |

Therapeutic Applications and Key Molecular Targets

The privileged nature of the 4-arylpyrimidin-2-amine scaffold has led to its exploration against a wide array of diseases, with oncology being the most prominent area of success.

Protein Kinase Inhibition in Oncology

Dysregulation of protein kinase signaling is a hallmark of cancer, making kinases high-value therapeutic targets. The 4-arylpyrimidin-2-amine scaffold is a highly effective ATP-competitive inhibitor.

-

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. Derivatives of this scaffold have yielded potent inhibitors of CDK2, CDK4/6, and dual CDK6/9, which are crucial for treating various cancers, including breast cancer and leukemia.[8][9][14]

-

FLT3 Kinase: Mutations in FLT3, particularly internal tandem duplications (ITD), are common drivers of Acute Myeloid Leukemia (AML). Several 4-aryl-N-phenylpyrimidin-2-amine derivatives have been developed as potent and selective FLT3 inhibitors capable of suppressing drug-resistant mutants.[5]

-

Polo-Like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is an attractive anticancer target. A series of novel PLK4 inhibitors based on an aminopyrimidine core has been successfully developed using a scaffold hopping strategy.[15]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. 2,4-diaminopyrimidine derivatives have been synthesized as selective Aurora A kinase inhibitors, inducing cell cycle arrest and showing promise for further development.[16]

Diagram: Kinase Inhibition Mechanism

This diagram shows a simplified representation of a kinase signaling pathway and the mechanism of action for ATP-competitive inhibitors like the 4-arylpyrimidin-2-amine derivatives.

Caption: Mechanism of ATP-Competitive Kinase Inhibition.

Beyond Oncology: Anti-inflammatory and Other Activities

The scaffold's versatility extends beyond kinase inhibition.

-

Anti-inflammatory Agents: Certain 4-indole-2-arylaminopyrimidine derivatives have been shown to potently inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines IL-6 and IL-8 in human bronchial epithelial cells, indicating their potential for treating acute lung injury.[7]

-

Mediator Release Inhibitors: An early application of this scaffold was in the development of agents that block the release of histamine and other mediators from mast cells, offering a therapeutic strategy for asthma and other allergic diseases.[1][3]

Conclusion and Future Outlook

The 4-arylpyrimidin-2-amine scaffold has firmly established itself as a privileged structure in medicinal chemistry, yielding a multitude of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. Its synthetic tractability, coupled with a well-understood SAR, provides a robust platform for future drug discovery efforts.

The field is continually evolving, with future directions likely to focus on:

-

Targeting Drug Resistance: Designing next-generation inhibitors that can overcome resistance mutations that arise during cancer therapy.

-

Developing Dual-Target or Poly-pharmacology Agents: Leveraging the scaffold to inhibit multiple key targets simultaneously for a synergistic therapeutic effect.

-

Exploring New Therapeutic Areas: Expanding the application of these derivatives into neurodegenerative diseases, metabolic disorders, and infectious diseases where kinases and other targets play a critical role.

The continued exploration of the chemical space around this remarkable core promises to deliver novel and impactful medicines for years to come.

References

-

ResearchGate. (n.d.). The representative routes for the synthesis of 4‐arylpyrimidine‐2‐amines. Retrieved from ResearchGate. [Link]

-

El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. [Link]

-

Chen, T., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

-

Leung, C. H., et al. (2021). Discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as potent and selective FLT3 inhibitors for acute myeloid leukaemia with FLT3 mutations. European Journal of Medicinal Chemistry, 213, 113215. [Link]

-

Atwal, K. S., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(25), 3971-3974. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1143-1154. [Link]

-

Wang, D., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 11(7), 775-788. [Link]

- WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds. (2017).

-

Atwal, K. S., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(25), 3971-3974. [Link]

-

Achelle, S., et al. (2011). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. The Journal of Organic Chemistry, 76(9), 3475-3484. [Link]

-

Chan, K. P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2977. [Link]

-

Preti, D., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 667-681. [Link]

-

Rudolph, J., et al. (2013). Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 4(9), 839-843. [Link]

-

Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8040-8055. [Link]

-

Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1148-1163. [Link]

-

Zhang, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. [Link]

-

Ertl, P. (2021). Identification of Bioisosteric Scaffolds using Scaffold Keys. ChemRxiv. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from Cambridge MedChem Consulting. [Link]

-

ResearchGate. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure activity relationship study of the compounds 4-16. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Structures of commercial anticancer drugs containing pyrimidin-2-amine moiety. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2010). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure of the model (2-or 4-)-aminopyrimidines (15−17) and herein documented A 1 antagonists (18−20). Retrieved from ResearchGate. [Link]

-

Tladi, M., & Soliman, M. E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1083. [Link]

-

Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 461-470. [Link]

Sources

- 1. Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as potent and selective FLT3 inhibitors for acute myeloid leukaemia with FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds - Google Patents [patents.google.com]

- 9. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzodioxole Moiety in Kinase Inhibitor Design: A Double-Edged Sword

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, has emerged as a recurring structural motif in the design of potent kinase inhibitors. Its unique physicochemical properties can confer favorable attributes to a molecule, including enhanced binding affinity and improved cellular permeability. However, the promise of the benzodioxole ring is tempered by a significant metabolic liability: the potential for mechanism-based inhibition of cytochrome P450 (CYP450) enzymes. This guide provides a comprehensive technical overview of the dual role of the benzodioxole moiety in kinase inhibitor design. We will delve into the structure-activity relationships that govern its interaction with the kinase active site, dissect the mechanism of CYP450 inactivation, and explore strategies to mitigate this metabolic risk while preserving therapeutic efficacy. This document is intended to serve as a resource for medicinal chemists and drug discovery scientists, offering field-proven insights to navigate the complexities of incorporating this versatile yet challenging scaffold into next-generation kinase inhibitors.

Introduction: The Allure of a Privileged Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] Within the medicinal chemist's toolkit, certain structural motifs, often termed "privileged scaffolds," are repeatedly utilized due to their ability to interact with multiple biological targets. The 1,3-benzodioxole ring system is one such scaffold, found in a variety of bioactive natural products and synthetic molecules.[1][3]

The benzodioxole moiety is characterized by a benzene ring fused to a five-membered dioxole ring.[4] This rigid, planar structure can serve as an effective anchor for positioning other functional groups within a binding pocket. Its electronic properties, influenced by the two oxygen atoms, can also contribute to favorable interactions with amino acid residues in the kinase active site.[4] Furthermore, the lipophilic nature of the benzodioxole ring can enhance a compound's ability to cross cellular membranes, a crucial attribute for targeting intracellular kinases.

dot

Caption: The central role of the benzodioxole moiety in kinase inhibitor design.

The Benzodioxole Moiety and Kinase Binding: A Structure-Activity Relationship (SAR) Perspective

The utility of the benzodioxole moiety in kinase inhibitor design is best exemplified by its incorporation into Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases.[5][6] In this context, the N-(5-chloro-1,3-benzodioxol-4-yl) group plays a crucial role in anchoring the inhibitor within the ATP-binding pocket.

Systematic SAR studies have demonstrated that the benzodioxole ring, in concert with adjacent substituents, can significantly impact inhibitor potency and selectivity. For instance, the substitution pattern on the benzodioxole ring can modulate electronic and steric properties, thereby fine-tuning interactions with key residues in the kinase active site.[7] In some cases, the oxygen atoms of the dioxole ring can participate in hydrogen bonding interactions with the protein backbone.[8] However, it is also important to note that the introduction of a bulky benzodioxole group can sometimes lead to a reduction in activity due to steric hindrance, highlighting the context-dependent nature of its effects.[8]

| Feature | Impact on Kinase Inhibition | Rationale |

| Rigid Scaffold | Provides a stable anchor for other pharmacophoric elements. | Pre-organizes the molecule for optimal binding, reducing the entropic penalty. |

| Lipophilicity | Can enhance cell permeability and access to intracellular kinases. | Improves the overall ADME properties of the inhibitor. |

| Electronic Nature | The oxygen atoms can act as hydrogen bond acceptors. | Can form specific interactions with the kinase active site, increasing affinity. |

| Substituent Effects | Modifications to the benzodioxole ring can fine-tune potency and selectivity. | Allows for optimization of steric and electronic complementarity with the target. |

The Dark Side: Mechanism-Based Inhibition of Cytochrome P450 Enzymes

Despite its advantages in kinase binding, the benzodioxole moiety is associated with a significant metabolic liability: mechanism-based inhibition (MBI) of cytochrome P450 enzymes.[9][10] CYPs are a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide range of xenobiotics, including the majority of small molecule drugs.[10] MBI of CYPs can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of a benzodioxole-containing drug can elevate the plasma concentrations of other drugs metabolized by the same CYP isoform, potentially leading to toxicity.[10]

The mechanism of CYP inhibition by the benzodioxole moiety involves the oxidative metabolism of the methylene bridge of the dioxole ring.[9] This process, catalyzed by the CYP enzyme itself, leads to the formation of a highly reactive carbene intermediate. This carbene can then covalently bind to the heme iron of the CYP enzyme, forming a stable, inactive complex.[2][11] This irreversible inactivation of the enzyme requires the synthesis of new enzyme to restore metabolic capacity, leading to a prolonged inhibitory effect.[12]

dot

Caption: Mechanism of CYP450 inactivation by the benzodioxole moiety.

Mitigating the Risk: Strategies for Safer Benzodioxole-Containing Kinase Inhibitors

The challenge for medicinal chemists is to harness the beneficial properties of the benzodioxole moiety while mitigating its potential for CYP450 inhibition. Several strategies have been explored to achieve this delicate balance.

One of the most promising approaches is the strategic introduction of fluorine atoms onto the benzodioxole ring.[13][14] Fluorination can significantly alter the electronic properties of the molecule, making the methylene bridge less susceptible to oxidative metabolism by CYP450 enzymes.[15][16] This can lead to a significant reduction or even complete abrogation of MBI, while often maintaining or even improving kinase inhibitory potency.[14]

Another strategy involves the use of bioisosteric replacements for the benzodioxole moiety.[9][17][18] Bioisosteres are functional groups or substituents that have similar physicochemical or steric properties, leading to comparable biological activity. By replacing the benzodioxole ring with a non-labile isostere that retains the desired structural and electronic features for kinase binding but lacks the metabolic "soft spot," it is possible to design safer inhibitors.

| Strategy | Mechanism | Desired Outcome |

| Fluorination | Electron-withdrawing fluorine atoms deactivate the methylene bridge towards oxidation. | Reduced or eliminated CYP450 MBI. |

| Bioisosteric Replacement | Substitution of the benzodioxole with a metabolically stable isostere. | Retention of kinase inhibitory activity with improved metabolic profile. |

Experimental Protocols for a Self-Validating System

A critical aspect of developing kinase inhibitors that incorporate the benzodioxole moiety is the implementation of a robust and self-validating experimental workflow. This involves the parallel assessment of both on-target kinase inhibition and off-target CYP450 inactivation.

In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 value of a test compound against a target kinase.[2][3][4][19][20]

Materials:

-

Purified recombinant kinase

-

Fluorescently labeled kinase substrate (tracer)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound stock solution (in DMSO)

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the test compound in assay buffer.

-

Prepare a solution of the kinase and the fluorescent tracer in assay buffer.

-

Prepare a solution of ATP in assay buffer.

-

-

Assay Setup:

-

Add the test compound dilutions to the microplate wells.

-

Add the kinase/tracer solution to all wells.

-

Initiate the reaction by adding the ATP solution to all wells.

-

Include control wells:

-

No inhibitor (100% activity)

-

No enzyme (0% activity)

-

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization in each well using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

dot

Caption: Workflow for a fluorescence polarization-based kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

This protocol outlines a general method for assessing the ability of a compound to inhibit a specific kinase within a cellular context.[15]

Materials:

-

Cell line expressing the target kinase

-

Cell culture medium and supplements

-

Test compound stock solution (in DMSO)

-

Lysis buffer

-

Phospho-specific antibody against the kinase substrate

-

Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

-

Detection reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound for a specified duration.

-

-

Cell Lysis:

-

Wash the cells and then lyse them to release the intracellular proteins.

-

-

Detection of Substrate Phosphorylation (e.g., by ELISA):

-

Coat a microplate with a capture antibody for the kinase substrate.

-

Add the cell lysates to the wells.

-

Add the phospho-specific primary antibody.

-

Add the labeled secondary antibody.

-

Add the detection reagent and measure the signal.

-

-

Data Analysis:

-

Determine the concentration-dependent inhibition of substrate phosphorylation and calculate the IC50 value.

-

Cytochrome P450 Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)

This protocol describes an IC50 shift assay to determine if a compound is a time-dependent inhibitor of a specific CYP isoform.[1][8][21][22]

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

CYP isoform-specific substrate

-

Test compound stock solution (in DMSO)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures:

-

Prepare two sets of serial dilutions of the test compound.

-

-

Pre-incubation:

-

Set 1 (-NADPH): Pre-incubate the test compound dilutions with HLMs in incubation buffer.

-

Set 2 (+NADPH): Pre-incubate the test compound dilutions with HLMs in incubation buffer containing the NADPH regenerating system.

-

Incubate both sets for a specific time (e.g., 30 minutes) at 37°C.

-

-

Substrate Reaction:

-

Add the CYP isoform-specific substrate to all wells to initiate the metabolic reaction.

-

Incubate for a short period (e.g., 5-10 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding the quenching solution.

-

-

Sample Analysis:

-

Centrifuge the plates and analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.

-

-

Data Analysis:

-

Calculate the IC50 values for both the -NADPH and +NADPH conditions.

-

A significant shift (decrease) in the IC50 value in the +NADPH condition compared to the -NADPH condition indicates time-dependent inhibition.

-

dot

Caption: Workflow for a CYP450 time-dependent inhibition IC50 shift assay.

Conclusion: A Call for Rational Design

The benzodioxole moiety represents a compelling yet cautionary tale in the field of kinase inhibitor design. Its ability to serve as a potent pharmacophore is undeniable, as evidenced by its successful incorporation into clinical candidates. However, the inherent risk of mechanism-based CYP450 inhibition necessitates a proactive and informed approach to its use. By understanding the underlying structure-activity relationships and the mechanism of metabolic inactivation, medicinal chemists can employ rational design strategies, such as strategic fluorination and bioisosteric replacement, to mitigate this liability. The implementation of a self-validating experimental workflow, encompassing both on-target and off-target assays, is paramount to the successful development of safe and effective kinase inhibitors that leverage the unique attributes of the benzodioxole scaffold. As our understanding of kinase biology and drug metabolism continues to evolve, so too will our ability to harness the full potential of this intriguing and powerful structural motif.

References

-

CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. (2025, August 6). ResearchGate. [Link]

-

Time Dependent CYP Inhibition (IC50 Shift). (n.d.). Cyprotex. [Link]

-

Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2024, September 2). MDPI. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024, January 19). ACS Omega. [Link]

-

Cell-based Kinase Assays. Profacgen. [Link]

-

Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. (n.d.). ResearchGate. [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres. [Link]

-

Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (n.d.). PMC. [Link]

-

Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Frontiers in Pharmacology. [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006, November 2). PubMed. [Link]

-

Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Supporting Information. [Link]

-

Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021, August 29). MDPI. [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. [Link]

-

Structure-activity relationship of novel therapeutics in drug design. (n.d.). Biochemistry Journal. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]

-

Recent updates on c-Src kinase and Src-Abl nonreceptor tyrosine kinases inhibitors. (2024). OUCI. [Link]

-

Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (n.d.). PMC. [Link]

-

Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020, February 28). PMC. [Link]

-

Structure-based ligand design to overcome CYP inhibition in drug discovery projects. (2014, March 16). PubMed. [Link]

-

An update on dual Src/Abl inhibitors. (2012, April 15). PubMed. [Link]

-

A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PMC. [Link]

-

Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. (n.d.). Current Drug Metabolism. [Link]

Sources

- 1. bioivt.com [bioivt.com]

- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 3. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. biochemjournal.com [biochemjournal.com]

- 8. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. ctppc.org [ctppc.org]

- 10. researchgate.net [researchgate.net]

- 11. Scholarly Article or Book Chapter | Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 | ID: jd473b44d | Carolina Digital Repository [cdr.lib.unc.edu]

- 12. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 13. mdpi.com [mdpi.com]

- 14. pharmacyjournal.org [pharmacyjournal.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 17. semanticscholar.org [semanticscholar.org]

- 18. rsc.org [rsc.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 22. enamine.net [enamine.net]

Methodological & Application

Application Note: High-Purity Isolation of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

An authoritative guide for researchers, scientists, and drug development professionals on the purification of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine.

Abstract

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key scaffold for the development of various therapeutic agents. The biological efficacy and safety of any synthesized compound are directly contingent on its purity. This document provides a comprehensive guide to the principal methods for purifying crude 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine, detailing the underlying chemical principles and providing robust, step-by-step protocols. We will explore acid-base extraction, recrystallization, and column chromatography as primary purification techniques, complete with troubleshooting insights and methods for purity verification.

Introduction and Physicochemical Characterization

The successful purification of a target molecule begins with a thorough understanding of its physical and chemical properties. 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine possesses a unique structure combining a basic 2-aminopyrimidine core with a moderately polar 1,3-benzodioxole moiety. This structural composition dictates its behavior in various purification systems.

The primary amine on the pyrimidine ring imparts a basic character, making the molecule's solubility highly pH-dependent. This property is the cornerstone of purification by acid-base extraction, a powerful technique for removing neutral or acidic impurities.[1][2] The overall structure suggests moderate polarity, making it a suitable candidate for purification by normal-phase chromatography and recrystallization from polar organic solvents.

Table 1: Physicochemical Properties of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine and Related Structures

| Property | Value / Observation | Rationale & Significance |

| Molecular Formula | C₁₁H₉N₃O₂ | Confirmed by mass spectrometry. |

| Molecular Weight | 215.21 g/mol | Calculated from the molecular formula. |

| Structure | A 2-aminopyrimidine ring substituted with a 1,3-benzodioxole group at the 4-position. | The 2-amino group is a key basic handle for purification. |

| Predicted Polarity | Moderately Polar | The presence of N-H and C-O bonds contributes to its polarity. |

| Predicted pKa | ~3.5 - 4.5 (for the conjugate acid) | Based on the known pKa of 2-aminopyrimidine. This value is critical for selecting the appropriate pH for acid-base extraction. |

| Solubility Profile | Likely soluble in polar organic solvents (e.g., EtOH, MeOH, DMSO, DCM). Sparingly soluble in non-polar solvents (e.g., hexanes). The protonated salt form is expected to be water-soluble. | Guides solvent selection for recrystallization and chromatography. |

Common Synthetic Impurities

Effective purification requires an understanding of potential impurities arising from the synthesis. A common route to this class of compounds is the cyclocondensation of a substituted chalcone with guanidine.[3][4]

Potential impurities include:

-

Unreacted Starting Materials: Guanidine (highly basic) and 1-(1,3-benzodioxol-5-yl)prop-2-en-1-one (a chalcone, neutral).

-

Side-Products: Isomeric pyrimidines or products from incomplete cyclization.

-

Reagents: Catalysts or bases used in the reaction.

A multi-step purification strategy is often necessary to remove this diverse range of potential contaminants. Acid-base extraction is exceptionally effective at removing neutral chalcone, while recrystallization or chromatography can separate the target compound from structurally similar side-products.[5][6]

Purification Methodologies & Protocols

Method 1: Acid-Base Extraction

Principle: This technique leverages the basicity of the 2-aminopyrimidine moiety. By treating the crude mixture with an aqueous acid (e.g., dilute HCl), the target amine is protonated to form a water-soluble ammonium salt.[2] This salt partitions into the aqueous phase, leaving non-basic organic impurities (like unreacted chalcone) in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which precipitates and can be isolated.[7]

Protocol:

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

-

Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

-

Layer Separation: Allow the layers to separate fully. The protonated amine will be in the upper aqueous layer. Drain and collect the lower organic layer (containing neutral impurities).

-

Repeat Extraction: Repeat the acidic wash on the collected organic layer one more time to ensure complete extraction of the amine. Combine the aqueous layers.

-

Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of DCM or EtOAc to remove any trapped neutral impurities.

-

Basification: Cool the aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (verify with pH paper). The purified amine should precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with copious amounts of cold deionized water to remove any residual salts.

-

Drying: Dry the purified product under vacuum to a constant weight.

Diagram 1: Acid-Base Extraction Workflow

Caption: Workflow for purification via acid-base extraction.

Method 2: Recrystallization

Principle: Recrystallization purifies crystalline solids based on their differential solubility in a given solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures. Impurities should either be insoluble at high temperatures (removed by hot filtration) or remain soluble at low temperatures (remain in the mother liquor).[8]

Solvent Selection: The choice of solvent is critical. For a moderately polar compound like 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine, several solvents and solvent systems should be screened.

Table 2: Recommended Solvents for Recrystallization Screening

| Solvent / System | Polarity | Rationale & Comments |

| Ethanol (EtOH) | Polar Protic | Often an excellent choice for aminopyrimidines.[9] Good solvating power when hot, reduced solubility when cold. |

| Isopropanol (IPA) | Polar Protic | Similar to ethanol but less polar; may result in better crystal formation. |

| Acetonitrile (ACN) | Polar Aprotic | A good alternative if protic solvents lead to issues. |

| Ethyl Acetate (EtOAc) / Heptane | Mixed | A two-solvent system. Dissolve in minimal hot EtOAc (good solvent), then add heptane (anti-solvent) dropwise until turbidity appears, then re-heat to clarify and cool slowly. |

| Ethanol / Water | Mixed | Similar to EtOAc/Heptane. Dissolve in hot ethanol and add water as the anti-solvent.[8] |

Protocol (Single Solvent):

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude solid to dissolve it completely. Use a boiling stick or magnetic stirring.

-

Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum.

Diagram 2: Recrystallization Decision Workflow

Caption: Troubleshooting workflow for recrystallization.

Method 3: Silica Gel Column Chromatography

Principle: This is a powerful technique for separating compounds based on their differential adsorption to a solid stationary phase (silica gel) while being moved by a liquid mobile phase (eluent).[10] Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for separation.

Protocol:

-

TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate or DCM/Methanol. The ideal system gives the target compound an Rf value of approximately 0.2-0.4 for good separation.[10]

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed. Do not let the silica run dry.

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. Carefully pipette this solution onto the top of the silica bed.

-

Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples with poor solubility in the eluent.

-

-

Elution: Carefully add the eluent to the top of the column and begin elution. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly retained compounds.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Diagram 3: Column Chromatography Workflow

Caption: Step-by-step workflow for purification by column chromatography.

Purity Assessment

After purification, the purity of the 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine must be confirmed.

-

Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.

-

Melting Point Analysis: A sharp, narrow melting point range is indicative of high purity. Compare the experimental value to literature values if available.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >98%). A reverse-phase C18 column is typically suitable.[11]

-

Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): Confirms the chemical structure and identity of the purified compound, ensuring no degradation occurred during purification.

Conclusion

The purification of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and/or column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material. For a robust purification scheme, an initial acid-base extraction to remove bulk neutral or acidic impurities, followed by a final polishing step via recrystallization or column chromatography, is highly recommended. All claims of purity must be substantiated with appropriate analytical data.

References

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved February 24, 2026, from [Link]

-

Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 24, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 24, 2026, from [Link]

-

Fiveable. (2025, August 15). Acid-Base Extraction Definition. Retrieved February 24, 2026, from [Link]

-

Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 4-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 4-(benzo[d][1][5]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-2-amine. Retrieved February 24, 2026, from [Link]

-

Letters in Applied NanoBioScience. (2022, April 15). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Retrieved February 24, 2026, from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column. Retrieved February 24, 2026, from [Link]

-

PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved February 24, 2026, from [Link]

-

PMC. (n.d.). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.

-

ACS Publications. (2023, August 24). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385–396. Retrieved February 24, 2026, from [Link]

Sources

- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 2. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. magritek.com [magritek.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Advanced Solvent Selection & Recrystallization Protocols for Aminopyrimidines

Application Note: AN-AP-024

Abstract & Strategic Importance

Aminopyrimidines constitute the pharmacophore backbone of numerous kinase inhibitors (e.g., Imatinib, Palbociclib) and nucleoside analogs. While their synthesis is well-documented, their purification via recrystallization remains a bottleneck in process chemistry. This scaffold exhibits a "Dr. Jekyll and Mr. Hyde" physicochemical profile: the pyrimidine ring is electron-deficient and aromatic, while the exocyclic amine provides aggressive hydrogen-bond donation.

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly when impurities disrupt the lattice energy. This guide provides a thermodynamic-first approach to solvent selection, moving beyond trial-and-error to a rational design space for high-purity isolation.

Physicochemical Profiling & Solubility Mechanics

Before selecting a solvent, the researcher must understand the molecular forces at play. Aminopyrimidines are not simple lipophilic organics; they are H-bond dynamos .

-

The Donor-Acceptor Trap: The exocyclic

acts as a donor, while the ring nitrogens (N1/N3) act as acceptors. In non-polar solvents (Hexane, Toluene), these molecules self-aggregate strongly, resisting dissolution. -

The "Goldilocks" Zone: Effective solvents must disrupt these intermolecular H-bonds at high temperatures (to dissolve) but lose that capacity at lower temperatures (to crystallize).

-

Too Polar (Water): Hydrophobic effect forces the molecule out too fast (precipitation/amorphous solid).

-

Too Non-Polar (Hexane): No dissolution, even at reflux.

-

Ideal: Alcohols (MeOH, EtOH, IPA) or Polar Aprotic/Water mixtures.

-

Table 1: Solubility Trends for 2-Aminopyrimidine Derivatives (at 298 K)

Data synthesized from thermodynamic equilibrium studies [1, 2].

| Solvent Class | Representative Solvents | Solubility Profile | Application Note |

| Ketones | Cyclopentanone, Acetone | High | Good for initial dissolution; often requires an antisolvent (e.g., Pentane) to induce yield. |

| Esters | Ethyl Acetate, Ethyl Formate | Moderate | Excellent "middle ground." Often works as a single solvent if cooled to -20°C. |

| Alcohols | Methanol, Ethanol, IPA | Moderate-High | The Gold Standard. High temp dependence (steep solubility curve) makes them ideal for cooling crystallization. |

| Polar Aprotic | DMSO, DMF | Very High | Avoid for final API steps if possible due to removal difficulty. Use only for "brick dust" analogs. |

| Nitriles | Acetonitrile | Low | Often acts as an antisolvent for highly polar aminopyrimidines. |

| Hydrocarbons | Hexane, Heptane | Negligible | Strictly antisolvents. |

Solvent Selection Decision Tree

The following logic flow guides the selection process based on the specific derivative's polarity.

Figure 1: Strategic decision tree for selecting the optimal solvent system based on solubility behavior.

Detailed Protocols

Protocol A: The "Self-Validating" Solubility Screen (Micro-Scale)

Do not commit bulk material until this screen is passed.

Reagents: Crude Aminopyrimidine (100 mg), Solvent Set (MeOH, EtOH, IPA, EtOAc, Toluene). Equipment: 4mL vials, heating block, pipette.

-

Preparation: Place 20 mg of crude solid into 5 separate vials.

-

Solvent Addition: Add 200 µL of a different solvent to each vial.

-

Cold Check: Observe at Room Temperature (RT). If fully soluble, the solvent is too strong (reject).

-

Hot Check: Heat to boiling point (or 80°C).

-

Cooling: Allow successful "Hot Check" vials to cool slowly to RT.

-

Validation:

Protocol B: Binary Recrystallization (Ethanol/Water System)

Recommended for: Trimethoprim, 2-Aminopyrimidine, and polar derivatives.

Rationale: Ethanol solubilizes the organic framework; water acts as a potent antisolvent that engages in H-bonding, often aiding in the formation of stable hydrates or forcing the lattice to close [3, 6].

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add absolute ethanol slowly while heating to reflux.

-

Critical Step: Use the minimum volume required to dissolve the solid plus 10% excess. (Excess prevents premature crashing during filtration).

-

-

Clarification (Optional):

-

If insoluble specks remain (inorganic salts), perform a hot filtration through a pre-warmed funnel.

-

-

Nucleation Point:

-

Maintain the filtrate at near-boiling temperature.

-

Add hot deionized water dropwise via an addition funnel or pipette.

-

Stop immediately when a persistent turbidity (cloudiness) is observed.

-

-

Redissolution:

-

Add a few drops of hot ethanol to just clear the turbidity.[1] The solution is now at the Metastable Limit .

-

-

Controlled Cooling (The Critical Phase):

-

Wrap the flask in a towel or place in a warm oil bath with the heat turned off.

-

Allow to cool to RT over 2-4 hours.

-

Seeding: If no crystals appear at 40°C, add a seed crystal of pure product.

-

-

Isolation:

-

Cool to 0-4°C in an ice bath for 30 minutes.

-

Filter via vacuum (Buchner funnel).

-

Wash with cold Ethanol:Water (1:1) mixture.

-

Troubleshooting: The "Oiling Out" Phenomenon

Aminopyrimidines are notorious for oiling out (Liquid-Liquid Phase Separation - LLPS). This occurs when the compound separates as a solute-rich liquid phase before crystallizing [4, 5].

Why it happens:

-

Impurity Effect: Impurities depress the melting point of the solid below the temperature at which the solution becomes saturated.

-

Solvent Gap: The gap between the boiling point of the solvent and the melting point of the solid is too narrow.

Corrective Actions:

-

Method 1: Seeding in the Metastable Zone.

-

Do not cool to RT immediately. Hold the temperature at 10-15°C below the boiling point. Add seed crystals. Agitate gently. This provides a template for growth, bypassing the amorphous oil phase.

-

-

Method 2: Change the Solvent System.

-

Switch from Ethanol/Water to Ethyl Acetate/Hexane or IPA/Heptane . The lower boiling point of Acetate/Hexane often forces crystallization before the "oil zone" is reached.

-

-

Method 3: Trituration.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the binary recrystallization of aminopyrimidines, highlighting the intervention point for oiling out.

References

-

ACS Publications. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents. Journal of Chemical & Engineering Data. Link

-